molecular formula C17H21ClN4O2 B2615828 5-chloro-2-methoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide CAS No. 2034204-55-0

5-chloro-2-methoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Cat. No. B2615828
CAS RN: 2034204-55-0
M. Wt: 348.83
InChI Key: FXKDTGFPEPRWOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized by cyclization of substituted-benzoic acid N’-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorousoxychloride at 120 degrees C .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by analytical and spectral (IR, (1)H NMR, (13)C NMR and LC-MS) methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized by cyclization of substituted-benzoic acid N’-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the boiling point is predicted to be 799.1±60.0 °C, the density is predicted to be 1.40±0.1 g/cm3, and the solubility in DMSO is ≥ 100 mg/mL (187.41 mM), while it is < 0.1 mg/mL in water (insoluble) .

Scientific Research Applications

Molecular Interactions and Receptor Binding

  • Studies on compounds structurally related to "5-chloro-2-methoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide" have elucidated their molecular interactions, particularly with the CB1 cannabinoid receptor. For instance, a potent and selective antagonist for the CB1 cannabinoid receptor, involving detailed conformational analyses and the development of unified pharmacophore models, demonstrates the intricate relationship between chemical structure and receptor binding efficacy (J. Shim et al., 2002).

Synthesis and Biological Activity

  • Novel synthetic pathways have been developed to create compounds with potential anti-inflammatory and analgesic properties. These methodologies underscore the importance of innovative chemical synthesis in generating new therapeutic agents with specific biological activities (A. Abu‐Hashem et al., 2020).

Gastrointestinal Motility Enhancement

  • Research on derivatives of benzamide compounds has shown promising results in enhancing gastrointestinal motility, highlighting the therapeutic potential of these chemicals in treating gastrointestinal disorders. The evaluation of these compounds for serotonin 4 (5-HT(4)) receptor agonist activity suggests their applicability in addressing conditions related to impaired gastrointestinal motility (S. Sonda et al., 2003).

Antimicrobial Activity

  • The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity offer insights into the potential use of these compounds in combating microbial infections. This research contributes to the ongoing search for novel antimicrobial agents capable of addressing resistant strains of bacteria and fungi (N. Patel et al., 2011).

Anti-Influenza Virus Activity

  • Studies on benzamide-based compounds have revealed their significant antiviral activities against the H5N1 strain of the bird flu influenza virus. These findings suggest the potential of these compounds in developing antiviral drugs, highlighting the importance of chemical synthesis in contributing to global health security (A. Hebishy et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some compounds have shown to arrest the G2/M cell cycle and induce apoptosis .

Future Directions

The future directions for research on similar compounds include further investigation of their anticancer properties , as well as the development of new synthesis methods .

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-11-9-16(21-20-11)22-7-5-13(6-8-22)19-17(23)14-10-12(18)3-4-15(14)24-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDTGFPEPRWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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